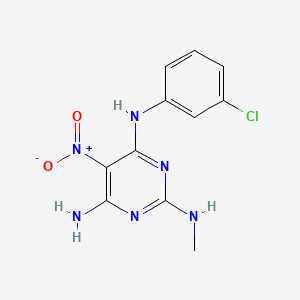
N4-(3-chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-(3-chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine, also known as CNPMT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CNPMT belongs to the class of nitroaromatic compounds and is synthesized through a multistep process involving various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound N4-(3-chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine is synthesized and characterized in various studies. One such study discusses the synthesis of related quinoline proton sponges, highlighting complex chemical reactions and structural analyses (Dyablo et al., 2015). Another study focuses on the synthesis of triazine derivatives, which are similar in structure to the compound , and their application in improving the flame retardancy of polypropylene composites (Aldalbahi et al., 2020).
Chemical Reactivity and Transformations
- Various research papers delve into the reactivity and transformation of similar nitropyrimidines. One study reports on the improved syntheses in the pyrimidine series, which includes discussions on monoamination reactions (Brown, 2007). Another explores new reactivity of nitropyrimidinone, demonstrating unique ring transformations and N-C transfer reactions, which are crucial for understanding the reactivity of similar compounds (Nishiwaki et al., 2004).
Applications in Biological Studies
- There is research indicating the potential of similar compounds in biological applications. For instance, a study on the synthesis of N-(3-azido-4-chlorophenyl)-N'-[3H-methyl] thiourea discusses its use as a photoaffinity probe for urea carriers, an aspect that could be relevant for the compound (Lamotte et al., 1994).
Antioxidant and Antitumor Activities
- Nitrogen heterocycles similar to the compound have been evaluated for their antioxidant and antitumor activities. A study discusses the synthesis and evaluation of such compounds, providing insights into their potential biomedical applications (El-Moneim et al., 2011).
Structural Studies and Properties
- Detailed structural studies and analysis of similar compounds reveal insights into their physical and chemical properties. A study on the structural characterization and analysis of hindered rotation in N2,N4,N6-triphenethyl-1,3,5-triazine-2,4,6-triamine shows features that may be similar for the compound , indicating its structural and functional potential (Barbosa et al., 2021).
Eigenschaften
CAS-Nummer |
1401688-52-5 |
|---|---|
Produktname |
N4-(3-chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine |
Molekularformel |
C11H11ClN6O2 |
Molekulargewicht |
294.7 g/mol |
IUPAC-Name |
4-N-(3-chlorophenyl)-2-N-methyl-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C11H11ClN6O2/c1-14-11-16-9(13)8(18(19)20)10(17-11)15-7-4-2-3-6(12)5-7/h2-5H,1H3,(H4,13,14,15,16,17) |
InChI-Schlüssel |
NOGLUAGKODIFPO-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=C(C(=N1)NC2=CC(=CC=C2)Cl)[N+](=O)[O-])N |
Kanonische SMILES |
CNC1=NC(=C(C(=N1)NC2=CC(=CC=C2)Cl)[N+](=O)[O-])N |
Löslichkeit |
0.4 [ug/mL] |
Synonyme |
(2S)-N-(2,5-Dimethylphenyl)-1-quinolin-8-ylsulfonylpyrrolidine-2-carboxamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



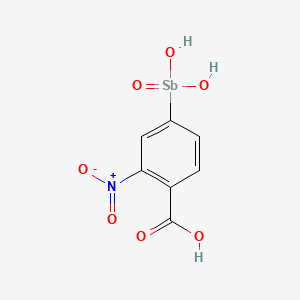

![1,2,4,5-Tetrahydropyrazolo[3,4-a]carbazole](/img/structure/B1663134.png)

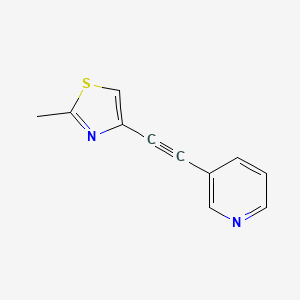
![N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)pyrimidin-2-yl]acetamide](/img/structure/B1663140.png)
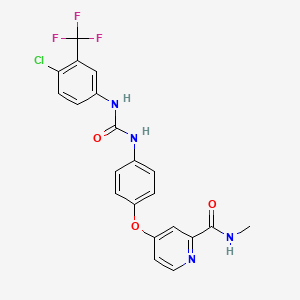
![N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine](/img/structure/B1663142.png)
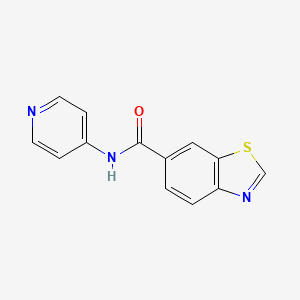
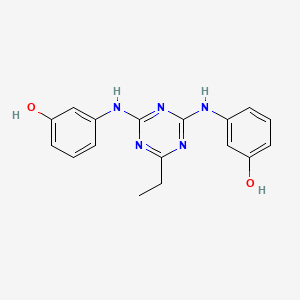
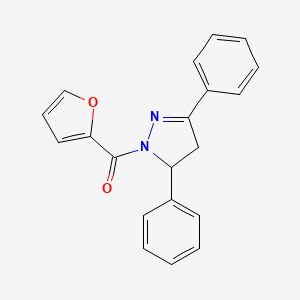
![2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B1663148.png)
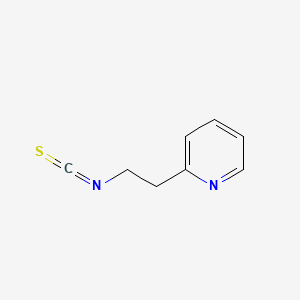
![2-[Methyl(2-pyridin-2-ylethyl)amino]fluoren-9-one](/img/structure/B1663153.png)